molecular formula C17H25N3O2 B267521 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide

カタログ番号 B267521
分子量: 303.4 g/mol
InChIキー: SHLJQXSOPYTTGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders.

作用機序

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide works by inhibiting the activity of GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is a neurotransmitter that plays a key role in the regulation of neuronal activity, and increased levels of GABA have been shown to have a range of therapeutic effects in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Research has shown that N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide has a range of biochemical and physiological effects in the brain. These include increased levels of GABA, changes in the activity of other neurotransmitters, and alterations in the expression of genes involved in neuronal function and plasticity.

実験室実験の利点と制限

One of the key advantages of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide is its high potency and selectivity for GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. However, the compound has some limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.

将来の方向性

There are many potential future directions for research on N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide. These include further studies on the compound's mechanism of action, as well as its potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders. Other areas of interest include the development of new analogs and derivatives of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide, as well as the exploration of new drug delivery methods to improve its efficacy and bioavailability.

合成法

The synthesis of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.

科学的研究の応用

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide has been widely studied for its potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders. Research has shown that N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide is a highly potent and selective inhibitor of GABA aminotransferase, which plays a key role in the regulation of GABA levels in the brain.

特性

製品名

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC名

N-[4-(cyclohexylcarbamoylamino)phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)16(21)18-14-8-10-15(11-9-14)20-17(22)19-13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H,18,21)(H2,19,20,22)

InChIキー

SHLJQXSOPYTTGK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

正規SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。